REACTION_CXSMILES
|
[CH3:1][S:2]([N:5](S(C)(=O)=O)[C:6]1[C:25]([CH:26]2[CH2:28][CH2:27]2)=[CH:24][C:9]2[C:10]([C:20]([O:22]C)=[O:21])=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[O:12][C:8]=2[CH:7]=1)(=[O:4])=[O:3].[OH-].[K+]>C(O)C.O>[CH:26]1([C:25]2[C:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:7][C:8]3[O:12][C:11]([C:13]4[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=4)=[C:10]([C:20]([OH:22])=[O:21])[C:9]=3[CH:24]=2)[CH2:27][CH2:28]1 |f:1.2|
|
Name
|
methyl 6-[bis(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N(C1=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)OC)C=C1C1CC1)S(=O)(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.71 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour (the suspension
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
upon heating)
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under vacuum, water (100 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with 0.5 M HCl
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
This solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
azeotroped twice with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)O)C1)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |